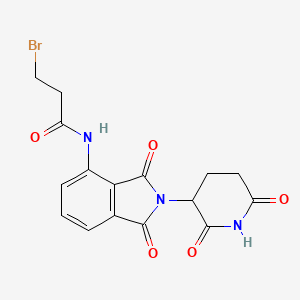![molecular formula C13H16BrNO3 B14768894 (R)N-[1-(4-Bromo-phenyl)-ethyl]-malonamic Acid Ethyl Ester](/img/structure/B14768894.png)
(R)N-[1-(4-Bromo-phenyl)-ethyl]-malonamic Acid Ethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
® N-[1-(4-Bromo-phenyl)-ethyl]-malonamic acid ethyl ester is an organic compound that belongs to the class of malonamic acid derivatives. This compound features a brominated phenyl group, an ethyl ester, and a malonamic acid moiety, making it a versatile molecule in organic synthesis and various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ® N-[1-(4-Bromo-phenyl)-ethyl]-malonamic acid ethyl ester typically involves the following steps:
Bromination of Ethylbenzene: Ethylbenzene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromoethylbenzene.
Formation of Malonamic Acid: The brominated product is then reacted with malonic acid in the presence of a base like sodium ethoxide to form the malonamic acid derivative.
Esterification: The final step involves esterification of the malonamic acid derivative with ethanol under acidic conditions to yield the ethyl ester.
Industrial Production Methods
In industrial settings, the production of ® N-[1-(4-Bromo-phenyl)-ethyl]-malonamic acid ethyl ester may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to ensure high efficiency and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the brominated phenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium amide (NaNH₂) or thiourea in polar solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
® N-[1-(4-Bromo-phenyl)-ethyl]-malonamic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of ® N-[1-(4-Bromo-phenyl)-ethyl]-malonamic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenyl group can engage in π-π interactions with aromatic residues in proteins, while the malonamic acid moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ® N-[1-(4-Chloro-phenyl)-ethyl]-malonamic acid ethyl ester
- ® N-[1-(4-Fluoro-phenyl)-ethyl]-malonamic acid ethyl ester
- ® N-[1-(4-Methyl-phenyl)-ethyl]-malonamic acid ethyl ester
Uniqueness
® N-[1-(4-Bromo-phenyl)-ethyl]-malonamic acid ethyl ester is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C13H16BrNO3 |
|---|---|
Molekulargewicht |
314.17 g/mol |
IUPAC-Name |
ethyl 3-[[(1R)-1-(4-bromophenyl)ethyl]amino]-3-oxopropanoate |
InChI |
InChI=1S/C13H16BrNO3/c1-3-18-13(17)8-12(16)15-9(2)10-4-6-11(14)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,15,16)/t9-/m1/s1 |
InChI-Schlüssel |
JIWDHDGEKAAAQI-SECBINFHSA-N |
Isomerische SMILES |
CCOC(=O)CC(=O)N[C@H](C)C1=CC=C(C=C1)Br |
Kanonische SMILES |
CCOC(=O)CC(=O)NC(C)C1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


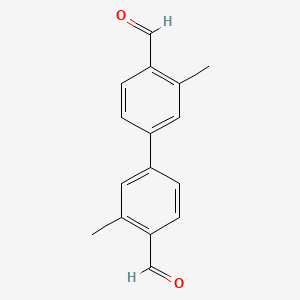
![11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B14768817.png)
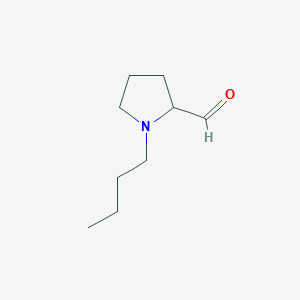
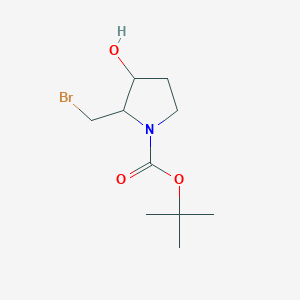
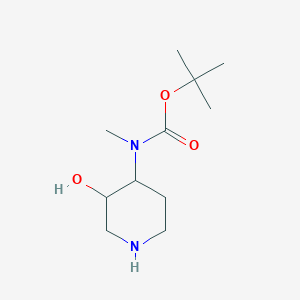
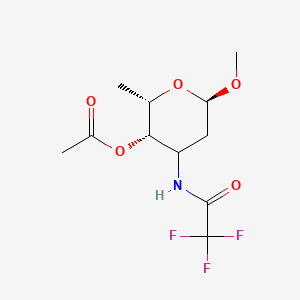
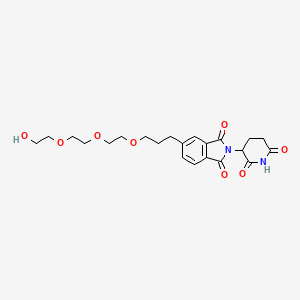
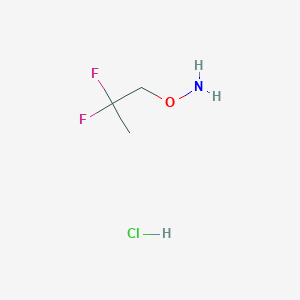
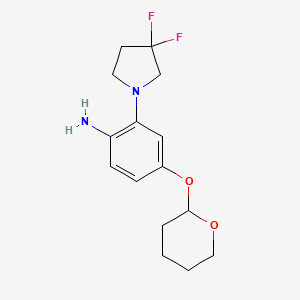
amine](/img/structure/B14768872.png)
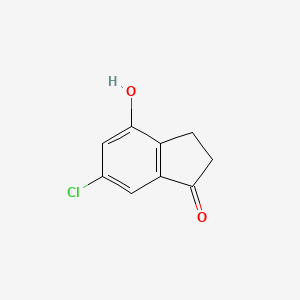
![8-Amino-3,7-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14768875.png)

